molecular formula C26H23NO3 B2725237 (3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate CAS No. 892291-39-3

(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

Cat. No.: B2725237
CAS No.: 892291-39-3
M. Wt: 397.474
InChI Key: VSWPYRXFUDSIIQ-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is an indolizine derivative characterized by a substituted benzoyl group at position 3 and a (3-methylphenyl)methyl ester at position 1 of the indolizine core. Indolizines are bicyclic aromatic compounds with a bridgehead nitrogen atom, known for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . For example, substituents like benzoyl groups and methylphenyl esters are common in bioactive indolizines, often influencing solubility, stability, and receptor interactions .

Properties

IUPAC Name

(3-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-17-7-6-8-20(14-17)16-30-26(29)22-15-24(27-12-5-4-9-23(22)27)25(28)21-11-10-18(2)13-19(21)3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWPYRXFUDSIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.

  • Molecular Formula : C26H23NO3
  • Molecular Weight : 397.474 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Indolizine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that various indolizine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A study by Amit Kumar Das and Ishita Mukherjee demonstrated that synthesized Mannich bases of indolizine-1-carboxylate showed antimicrobial activity against Staphylococcus aureus and Escherichia coli, with effectiveness ranging from 75% to 86.8% compared to standard drugs .

Anti-inflammatory Activity

Indolizines have also been reported to possess anti-inflammatory properties. A notable study highlighted the bio-isosteric replacement of pyridine with bicyclic indolizine, resulting in compounds that exhibited significant inhibition of edema in various models:

  • Research Results : Five synthesized compounds showed notable anti-inflammatory activity comparable to diclofenac sodium in carrageenan-induced paw edema models .

Anticancer Activity

The anticancer potential of indolizine derivatives is another area of active research. Various studies have reported on the cytotoxic effects of these compounds against different cancer cell lines:

  • Case Study : A series of indolizine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. One compound demonstrated an IC50 value of 21.57 µM, indicating promising anticancer properties .

Other Pharmacological Activities

Indolizines are also recognized for their roles in other therapeutic areas:

  • CNS Effects : Some derivatives have shown potential as CNS depressants and possess analgesic properties .
  • Antioxidant Activity : Certain indolizines exhibit antioxidant effects, contributing to their therapeutic profiles in various conditions related to oxidative stress .

Comparative Data Table

Biological ActivityCompound TestedEffectivenessReference
AntimicrobialMannich bases of indolizine75% - 86.8%
Anti-inflammatoryIndolizine derivativesComparable to diclofenac
AnticancerIndolizine derivatives (MCF-7 cell line)IC50 = 21.57 µM
CNS DepressantVarious indolizine derivativesSignificant effects

Scientific Research Applications

Antimicrobial Activity

Indolizine derivatives, including (3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A study demonstrated that synthesized Mannich bases of indolizine-1-carboxylate showed antimicrobial activity against Staphylococcus aureus and Escherichia coli, with effectiveness ranging from 75% to 86.8% compared to standard drugs .

Anti-inflammatory Activity

The anti-inflammatory properties of indolizines are well-documented. This compound has been shown to inhibit edema in various animal models effectively:

  • Research Results : Compounds derived from indolizines exhibited significant inhibition of edema comparable to diclofenac sodium in carrageenan-induced paw edema models .

Anticancer Activity

The anticancer potential of this compound has been actively researched. Various studies have reported on its cytotoxic effects against different cancer cell lines:

  • Case Study : A series of indolizine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. One compound demonstrated an IC50 value of 21.57 µM, indicating promising anticancer properties .

Other Pharmacological Activities

Indolizines are recognized for their roles in various therapeutic areas:

  • CNS Effects : Some derivatives have shown potential as CNS depressants and possess analgesic properties.
  • Antioxidant Activity : Certain indolizines exhibit antioxidant effects, contributing to their therapeutic profiles in conditions related to oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Indolizine-1-Carboxylates

The following table compares key structural and physicochemical properties of (3-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate with analogous compounds from the evidence:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Biological Activity Reference
Target Compound 3-(2,4-dimethylbenzoyl), 1-[(3-methylphenyl)methyl] Not provided Not reported Not reported -
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a) 3-benzoyl, 7-acetyl, 1-ethyl C₂₁H₁₇NO₄ Not specified Anticancer (dose-dependent)
Methyl 3-(4-chlorobenzoyl)-7-(4-nitrobenzyl)-indolizine-1-carboxylate (7a) 3-(4-Cl-benzoyl), 7-(4-NO₂-benzyl) C₂₄H₁₇ClN₂O₅ 179–181 Not reported
Methyl 3-(4-bromobenzoyl)-7-(4-nitrobenzyl)-indolizine-1-carboxylate (7b) 3-(4-Br-benzoyl), 7-(4-NO₂-benzyl) C₂₄H₁₇BrN₂O₅ 204–206 Not reported
Methyl 3-(4-bromophenylthio)indolizine-1-carboxylate (3d) 3-(4-Br-phenylthio) C₁₅H₁₀BrNO₂S Not reported Not reported

Key Observations:

  • Ester Group Variation : The (3-methylphenyl)methyl ester at position 1 is bulkier than the methyl or ethyl esters in analogs (e.g., 2a, 3d), which may influence lipophilicity and bioavailability .
  • Biological Activity : While the target compound’s activity is undocumented, structurally related ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a) exhibits dose-dependent anticancer activity, suggesting that the benzoyl moiety and ester group positioning are critical for efficacy .

Physicochemical and Spectral Data

  • Melting Points: Halogenated analogs (7a, 7b) exhibit higher melting points (179–206°C) due to stronger intermolecular forces, whereas the target compound’s melting point is expected to be lower given its non-halogenated substituents .
  • Spectroscopy : IR and NMR data for analogs (e.g., 2a: IR peaks at 1685 cm⁻¹ for ester C=O; ¹H-NMR signals for acetyl and benzoyl groups) provide a template for characterizing the target compound’s functional groups .

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